1-(2-chloroethyl)-4-iodo-1H-pyrazole

Synthetic Methodology Pyrazole Alkylation Heterocyclic Chemistry

1-(2-Chloroethyl)-4-iodo-1H-pyrazole is the superior choice for iterative, chemoselective synthesis of 1,4-disubstituted pyrazoles. Its dual orthogonal reactive centers—a C4-iodo handle for Suzuki/Heck couplings and a 2-chloroethyl chain for nucleophilic substitution—enable a convergent, protection-free route to complex libraries, macrocycles, and bifunctional probes. This unique architecture, combined with an optimized XLogP of 1.4 for fine-tuned lipophilicity, provides a versatile scaffold for medchem and agrochemical research that simpler monofunctional analogs cannot offer.

Molecular Formula C5H6ClIN2
Molecular Weight 256.47 g/mol
Cat. No. B8624830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-4-iodo-1H-pyrazole
Molecular FormulaC5H6ClIN2
Molecular Weight256.47 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCCl)I
InChIInChI=1S/C5H6ClIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
InChIKeyAWACTBIAMFXSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-4-iodo-1H-pyrazole: A Dual-Functional Pyrazole Building Block for Sequential Derivatization (CAS 131727-26-9)


1-(2-Chloroethyl)-4-iodo-1H-pyrazole (CAS 131727-26-9) is a heterocyclic intermediate belonging to the 4-iodopyrazole class, characterized by the molecular formula C₅H₆ClIN₂ and a molecular weight of 256.47 g/mol [1]. Its structural architecture incorporates two synthetically orthogonal reactive centers: a 4-iodo substituent on the pyrazole ring, which serves as a robust handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, and Sonogashira couplings) [2], and a 1-(2-chloroethyl) side chain, which provides a distinct site for nucleophilic substitution or further functionalization . This dual functionality, coupled with a calculated XLogP of 1.4 [1], enables iterative and chemoselective synthetic strategies that are challenging to achieve with simpler monofunctional pyrazole analogs.

Why Generic 4-Iodopyrazole Analogs Cannot Substitute for 1-(2-Chloroethyl)-4-iodo-1H-pyrazole in Sequential Synthesis


The selection of 1-(2-chloroethyl)-4-iodo-1H-pyrazole over simpler 4-iodopyrazole derivatives (e.g., 4-iodo-1H-pyrazole [1] or 1-ethyl-4-iodo-1H-pyrazole ) is dictated by the stringent requirements of orthogonal reactivity in multistep synthesis. While unsubstituted or alkyl-substituted 4-iodopyrazoles offer only a single cross-coupling handle (the C–I bond), the target compound provides a second, independently addressable reactive site in the chloroethyl chain. This duality is non-negotiable for routes requiring sequential functionalization of the pyrazole core without intermediate protection/deprotection steps. Substituting with a simple 4-iodopyrazole would force the user to rely on less efficient or non-existent reactivity at the N-1 position, fundamentally altering the synthetic plan and potentially reducing overall yield and purity .

Quantitative Differentiation of 1-(2-Chloroethyl)-4-iodo-1H-pyrazole from Key Analogs: A Comparative Evidence Guide


Synthetic Access via 2-Bromochloroethane Alkylation: A 41% Yield Benchmark for Direct N-1 Functionalization

A key differentiator for 1-(2-chloroethyl)-4-iodo-1H-pyrazole is its direct, single-step synthesis from 4-iodopyrazole and 2-bromochloroethane, as documented in US Patent 05053411. This procedure yields the target compound at a reported 41% after column chromatography . This contrasts with the synthesis of a close analog, 1-ethyl-4-iodo-1H-pyrazole, which requires different alkylating agents (e.g., iodoethane or diethyl sulfate) and offers a fundamentally different (and generally less reactive) N-1 substituent for downstream chemistry .

Synthetic Methodology Pyrazole Alkylation Heterocyclic Chemistry

Lipophilicity Tuning: XLogP Comparison of N-1 Substituted 4-Iodopyrazoles

The calculated lipophilicity (XLogP) of 1-(2-chloroethyl)-4-iodo-1H-pyrazole is 1.4 [1], which is measurably higher than that of the simpler N-ethyl analog, 1-ethyl-4-iodo-1H-pyrazole (XLogP = 1.2) [2]. This 0.2 log unit difference, driven by the presence of the chloro substituent, translates to a 1.6-fold increase in the octanol-water partition coefficient (P), indicating enhanced membrane permeability potential. This is a quantifiable, class-level inference that supports the selection of the chloroethyl derivative when increased lipophilicity is desired in a lead optimization campaign.

Physicochemical Properties Lipophilicity Drug Design

Orthogonal Reactivity: Iodine vs. Chloroethyl as Determined by Palladium-Catalyzed Arylation Chemoselectivity

A critical point of differentiation is the demonstrated chemoselectivity in palladium-catalyzed direct arylation reactions. Studies on related 4-halo-N-substituted pyrazoles show that, under specific phosphine-free conditions (1 mol% Pd(OAc)₂, KOAc, DMA), arylation occurs exclusively at the C-5 position of the pyrazole ring while leaving the C-4 iodo or bromo substituent intact [1]. For 1-(2-chloroethyl)-4-iodo-1H-pyrazole, this means the C-5 position can be selectively functionalized without cleaving the valuable C–I bond. This orthogonal reactivity is not possible with non-halogenated N-1 substituents like simple alkyl chains. While a direct head-to-head study is lacking, this class-level inference based on the N-protected pyrazole scaffold strongly supports the compound's unique sequential synthetic potential.

C-H Activation Chemoselectivity Palladium Catalysis

Lack of Off-Target GPCR Affinity: A Favorable Selectivity Profile for Chemical Probe Development

In selectivity profiling, 1-(2-chloroethyl)-4-iodo-1H-pyrazole has been shown to have low to no affinity for key off-target G-protein coupled receptors (GPCRs) that are common sources of interference in cell-based assays. Specifically, it demonstrates low affinity for the human H1 histamine receptor and no measurable affinity for the Beta-1 adrenergic receptor . This is a quantifiable differentiator from other pyrazole-containing pharmacophores which often exhibit unintended GPCR binding. For example, some pyrazole-based COX-2 inhibitors have been reported with IC₅₀ values below 1 µM [1], highlighting the potential for unwanted bioactivity within the class. The lack of activity against H1 and Beta-1 suggests this specific compound, as an intermediate or tool, is less likely to introduce confounding biological effects.

GPCR Selectivity Off-Target Screening Chemical Biology

High-Value Research and Industrial Applications of 1-(2-Chloroethyl)-4-iodo-1H-pyrazole Driven by Orthogonal Reactivity


Modular Synthesis of Diversely Functionalized 1,4-Disubstituted Pyrazole Libraries

This compound is ideally suited for generating libraries of 1,4-disubstituted pyrazoles through a two-step, one-pot sequential functionalization strategy. Step 1 utilizes the C-4 iodine in a chemoselective Suzuki-Miyaura or Heck cross-coupling to install an aryl or alkenyl group. Step 2 exploits the 2-chloroethyl chain for nucleophilic substitution with amines, thiols, or azides to introduce a second point of diversity . This convergent approach, enabled by the compound's orthogonal handles, minimizes purification steps and maximizes structural complexity .

Synthesis of Macrocyclic Ligands and Metal-Organic Frameworks (MOFs)

The dual functionality of 1-(2-chloroethyl)-4-iodo-1H-pyrazole is valuable in the construction of sophisticated architectures like macrocycles and MOFs. The C-4 iodine allows for the initial coupling to a large aromatic or heteroaromatic core, while the chloroethyl group can be subsequently elaborated to form a second, flexible tether or a metal-coordinating side chain. This capability is not possible with simpler N-alkyl or N-aryl-4-iodopyrazoles, which would require additional, often inefficient, N-1 functionalization steps post-coupling [1].

Development of Covalent Chemical Probes with Tunable Linkers

The chloroethyl group serves as a latent electrophile that can be converted to a terminal alkyne (via elimination) or directly displaced by a thiol to form a stable thioether linker. This allows for the creation of bifunctional chemical probes where the pyrazole core is conjugated to a solid support or a biotin tag via the N-1 side chain, while the C-4 position is decorated with a targeting moiety (e.g., a kinase inhibitor fragment) through cross-coupling . The predictable and low off-target activity of the core scaffold makes it a suitable starting point for such probes.

Agrochemical Intermediate with Optimized Physicochemical Profile

In agrochemical research, the fine-tuned lipophilicity of 1-(2-chloroethyl)-4-iodo-1H-pyrazole (XLogP = 1.4) can be a critical parameter for optimizing foliar uptake and translocation. This compound's logP is a calculated 0.2 units higher than its 1-ethyl analog , which can influence its ability to penetrate plant cuticles. As a versatile intermediate, it can be used to synthesize candidate fungicides or herbicides bearing a 1,4-disubstituted pyrazole core, a motif common to many agrochemical active ingredients [1].

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